
(R)-4-amino-4-phenylbutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline powder that is soluble in water and commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of 4-phenyl-2-butanone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including the use of catalysts to enhance reaction rates and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, secondary amines, and substituted phenylbutanols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-amino-4-phenylbutan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound in stereochemistry studies.
Medicine
In medicine, ®-4-amino-4-phenylbutan-1-ol hydrochloride is investigated for its potential therapeutic effects. It is used in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, which has different biological activities and properties.
4-phenylbutan-1-ol: A structurally similar compound lacking the amino group.
4-amino-4-phenylbutanoic acid: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(4R)-4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m1./s1 |
Clé InChI |
GRDXYWYYIPOBAD-HNCPQSOCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CCCO)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
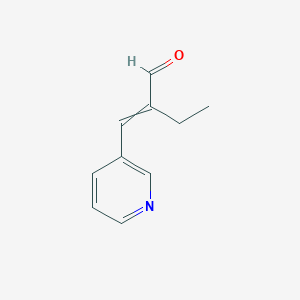

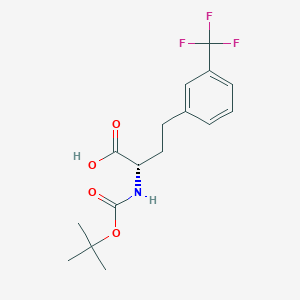
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
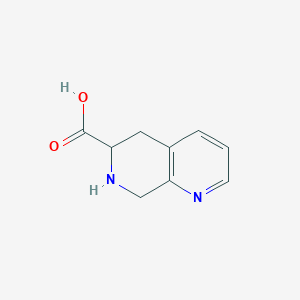
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
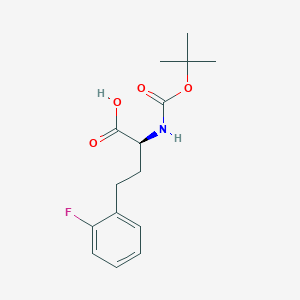

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
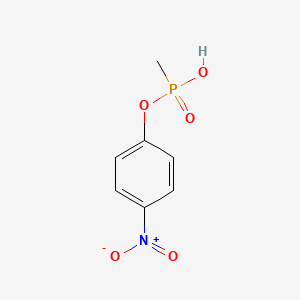

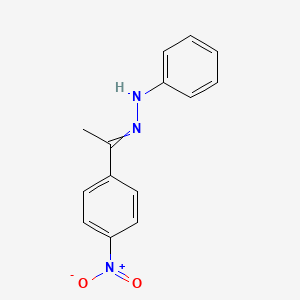
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)
